Comparative Antiproliferative Activity of 3,4-Difluorobenzenecarboximidamide Against Human Cancer Cell Lines
3,4-Difluorobenzenecarboximidamide demonstrates measurable in vitro antiproliferative activity against a panel of human cancer cell lines. While this is a report of standalone activity, it provides a crucial quantitative baseline. For comparison, a related mono-fluorinated analog, 4-fluorobenzamidine (BFB), exhibited a reported IC50 of approximately 0.3 µg/ml against HCT-116 colon cancer cells. Direct, cross-study comparison is not possible due to different cell lines and assay conditions , highlighting the need for head-to-head studies to confirm true superiority .
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | HeLa: 5.2 µM; MCF-7: 4.8 µM; A549: 6.1 µM |
| Comparator Or Baseline | 4-Fluorobenzamidine (BFB): ~0.3 µg/ml (approx 1.8 µM) vs. HCT-116 cells |
| Quantified Difference | Cannot be quantified directly due to different cell lines and assay conditions. |
| Conditions | Target compound: HeLa, MCF-7, A549 cancer cell lines. Comparator: HCT-116 colon cancer cells. |
Why This Matters
Establishes a quantitative baseline for the antiproliferative activity of the 3,4-difluoro substitution pattern, providing a reference point for future SAR studies comparing fluorinated benzamidines.
